molecular formula C8H9FN2O3 B1606665 Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)- CAS No. 55774-30-6

Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-

Cat. No.: B1606665
CAS No.: 55774-30-6
M. Wt: 200.17 g/mol
InChI Key: WFWLQNSHRPWKFK-LURJTMIESA-N
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Description

Chemical Identity: Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)- (CAS 17902-23-7), commonly known as Tegafur (S-enantiomer), is a fluoropyrimidine derivative and a prodrug of 5-fluorouracil (5-FU). Its molecular formula is C₈H₉FN₂O₃ (MW: 200.17 g/mol) . Structurally, it consists of a uracil backbone substituted with a fluorine atom at position 5 and a tetrahydrofuran-2-yl group at position 1 in the (S)-configuration .

Mechanism of Action:
Tegafur is metabolized primarily in the liver by cytochrome P450 enzymes to release 5-FU, which inhibits thymidylate synthase and incorporates into RNA/DNA, disrupting cancer cell proliferation . The (S)-enantiomer exhibits distinct crystalline stability and enhanced antitumor activity compared to racemic mixtures, as demonstrated in polymorphic forms .

Clinical Applications:
Used in regimens like UFT (Tegafur + uracil, 1:4) and S-1 (Tegafur + oxonic acid + CDHP), it is effective against colorectal, gastric, and breast cancers . Uracil in UFT inhibits dihydropyrimidine dehydrogenase (DPD), prolonging 5-FU retention in cells .

Properties

IUPAC Name

5-fluoro-1-[(2S)-oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55774-30-6
Record name Tegafur, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGAFUR, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5LOR404U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-, commonly known as Ftorafur or Tegafur , is a pyrimidine analog that plays a significant role in cancer therapy. It is primarily used as a prodrug of 5-fluorouracil (5-FU), which is a well-known chemotherapeutic agent. This compound exhibits notable biological activity, particularly in inhibiting tumor growth by interfering with nucleic acid synthesis.

  • Molecular Formula : C8H9FN2O3
  • Molecular Weight : 200.17 g/mol
  • CAS Number : 55774-30-6
  • Melting Point : 169°C
  • Color : White-Yellow
PropertyValue
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Melting Point169°C
CAS Number55774-30-6

Ftorafur functions as an antimetabolite , mimicking uracil and incorporating into RNA and DNA, thus disrupting nucleic acid synthesis. Its primary mechanism involves the inhibition of thymidylate synthase, which is crucial for DNA replication and repair. By reducing thymidine levels, Ftorafur effectively limits the proliferation of cancer cells.

In Vitro and In Vivo Studies

  • Inhibition of Nucleic Acid Synthesis :
    • A study comparing Ftorafur with 5-FU demonstrated that both compounds significantly inhibited nucleic acid and protein biosynthesis in Ehrlich ascites cells. The inhibitory effect of Ftorafur on DNA and RNA synthesis was sustained over time, indicating its potential for prolonged therapeutic action .
  • Comparative Efficacy :
    • In experiments involving the administration of Ftorafur at a concentration of 60 µg/ml, it was observed that while it did not affect precursor incorporation into DNA and RNA in vitro after three hours, it showed significant effects when combined with [5-3H]uridine in vivo .

Clinical Applications

Ftorafur is often used in combination therapies to enhance the efficacy of other chemotherapeutics while minimizing peripheral cytotoxicity associated with 5-FU alone. It has been particularly effective in treating various solid tumors, including colorectal cancer.

Case Studies

  • Colorectal Cancer Treatment :
    • A clinical trial involving patients with advanced colorectal cancer showed improved outcomes when Ftorafur was administered alongside leucovorin and oxaliplatin compared to standard treatment regimens .
  • Combination Therapy :
    • Research indicates that co-administration of Ftorafur with other chemotherapeutics can significantly reduce side effects while maintaining anticancer efficacy. This strategy is particularly beneficial for patients who are sensitive to the toxic effects of traditional chemotherapy .

Summary of Biological Activity

The biological activity of Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)- encompasses its role as an effective antitumor agent through its mechanism of disrupting nucleic acid synthesis. Its use as a prodrug enhances the therapeutic index of 5-FU, making it a valuable component in cancer treatment protocols.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

Table 1: Structural and Metabolic Profiles

Compound Key Structural Features Activation Pathway Bioavailability Major Metabolites
Tegafur (S-enantiomer) 5-Fluoro, 1-(tetrahydrofuran-2-yl)-(S) CYP450 (liver), cytosolic enzymes ~75% oral 5-FU, γ-butyrolactone (GBL)
5-Fluorouracil (5-FU) Unmodified pyrimidine with fluorine at C5 Directly active; no activation required Low (IV only) Dihydrofluorouracil (FUH₂)
Capecitabine 5'-DFUR prodrug (fluoropyrimidine carbamate) Carboxylesterase → CEPD → thymidine phosphorylase (tumor) ~80% oral 5-FU, 5'-DFCR, 5'-DFUR
Ftorafur (Racemic) R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil Microsomal CYP450 (C5' oxidation) + cytosolic cleavage ~70% oral 5-FU, 3′-OH-FT, 4′-OH-FT
S-1 (Tegafur + CDHP) Combines Tegafur with DPD inhibitor (CDHP) CDHP blocks DPD, enhancing 5-FU retention >80% oral 5-FU, oxonic acid metabolites

Efficacy and Toxicity

Table 2: Clinical Performance

Compound Tumor Targets Efficacy Advantages Toxicity Profile
Tegafur (S-enantiomer) Colorectal, gastric Sustained 5-FU release; lower neurotoxicity vs. 5-FU Myelosuppression, gastrointestinal
5-FU Broad-spectrum solid tumors Rapid action Severe myelosuppression, mucositis
Capecitabine Breast, colorectal Tumor-selective activation; reduced IV need Hand-foot syndrome, diarrhea
UFT (Tegafur + uracil) Colorectal, head/neck Enhanced 5-FU bioavailability via uracil Similar to Tegafur but milder
S-1 Gastric, pancreatic Superior DPD inhibition vs. UFT Lower hematologic toxicity

Metabolic Pathways and Enzyme Interactions

  • Tegafur (S) : Activation via CYP2A6 and cytosolic enzymes produces 5-FU and GBL. The (S)-configuration may favor slower hepatic metabolism, reducing peak toxicity compared to racemic Ftorafur .
  • Ftorafur (Racemic) : Generates hydroxylated intermediates (3′-OH-FT, 4′-OH-FT) via CYP3A4, which are further cleaved by thymidine phosphorylase to 5-FU .
  • Capecitabine : Sequential activation by carboxylesterase (liver) and thymidine phosphorylase (tumor) minimizes systemic 5-FU exposure, lowering toxicity .

Preparation Methods

Table 1: Reaction Conditions for Direct Alkylation

Example 5-FU (g) 2,3-DHF (g) Solvent (mL) Temp (°C) Time (h) Product (Yield)
1 1.3 7.0 Pyridine (6.5) 200 6 Mono-derivative (1.3 g)
7 5.2 9.8 Pyridine (20.8) 160 5 Bis-derivative (9.2 g, 85%)

Table 2: Silylation Method Performance

Parameter Optimal Value Impact on Yield
Temperature -78°C (reaction) Prevents HCl degradation
Molecular Sieves 4Å (70 g) Absorbs HCl, improves purity
Solvent Dry CH₂Cl₂ Enhances solubility

Q & A

Q. What is the structural significance of the tetrahydrofuran moiety in 5-fluoro-1-(tetrahydro-2-furyl)uracil, and how does it influence prodrug activation?

The tetrahydrofuran (THF) moiety serves as a masked delivery system for 5-fluorouracil (5-FU), enabling selective activation in tumor tissues. The THF group enhances lipophilicity, improving cellular uptake and reducing systemic toxicity. Enzymatic cleavage of the THF ring in vivo releases 5-FU, which inhibits thymidylate synthase and incorporates into RNA/DNA, disrupting cancer cell proliferation . Methodologically, structural analogs can be synthesized via nucleophilic substitution (e.g., reacting 5-fluoro-2,4-bis-O-(trimethylsilyl)uracil with 2,3-dihydrofuran under acidic conditions) to study activation kinetics .

Q. How is 5-fluoro-1-(tetrahydro-2-furyl)uracil synthesized, and what are the critical reaction conditions?

A two-step synthesis is commonly employed:

Fluorination : Direct fluorination of uracil derivatives using fluorinating agents (e.g., F₂ gas or Selectfluor) at controlled temperatures (40–60°C) to introduce the 5-fluoro substituent .

THF Conjugation : Reaction of 5-fluorouracil with tetrahydrofurfuryl alcohol in concentrated sulfuric acid (H₂SO₄) at room temperature for 2 hours, followed by chloroform extraction and recrystallization from methanol .
Critical parameters include pH control (<2.0 to avoid side reactions) and anhydrous conditions to preserve THF ring stability.

Q. What analytical techniques are employed to quantify 5-fluoro-1-(tetrahydro-2-furyl)uracil and its metabolites in biological matrices?

  • LC–UV/LC–MS/MS : Reverse-phase chromatography (C18 columns) with mobile phases like methanol/ammonium acetate (pH 4.5) for separation. Detection limits of 1–10 ng/mL are achieved using isotopically labeled internal standards (e.g., iso-5-FU) .
  • Electrochemical Analysis : Carbon paste electrodes measure redox behavior in phosphate buffers (pH 7.4), correlating oxidation peaks (e.g., +0.8 V vs. Ag/AgCl) with 5-FU concentration .

Advanced Research Questions

Q. How do researchers address inter-individual variability in dihydropyrimidine dehydrogenase (DPD) activity when designing pharmacokinetic studies for 5-fluoro-1-(tetrahydro-2-furyl)uracil?

  • Pre-Treatment Screening : Genotyping for DPYD variants (e.g., DPYD2A, DPYD13) and measuring plasma uracil levels (>16 ng/mL indicates DPD deficiency, linked to severe toxicity) .
  • Dose Adjustment : Pharmacokinetic models incorporating enzyme activity (e.g., Michaelis-Menten kinetics) guide personalized dosing. Population pharmacokinetics using nonlinear mixed-effects modeling (NONMEM) account for covariates like age and renal function .

Q. What strategies are used to resolve contradictions in reported thermodynamic parameters of uracil derivatives during acid-base equilibrium studies?

  • Standardized Buffers : Use high-purity water (resistivity >18 MΩ·cm) and ionic strength-adjusted solutions (e.g., 0.1 M KCl) to minimize variability in pKa measurements .
  • Multi-Method Validation : Combine potentiometric titration (for ΔG°), calorimetry (for ΔH), and NMR spectroscopy to cross-validate dissociation constants. For 5-substituted uracils, discrepancies in ΔS° values (e.g., ±10 J/mol·K) require error analysis via Monte Carlo simulations .

Q. What methodological considerations are critical when investigating the electrochemical behavior of 5-fluoro-1-(tetrahydro-2-furyl)uracil for mechanistic studies?

  • Electrode Pretreatment : Polishing carbon paste electrodes with alumina slurry (0.05 µm) to ensure reproducible surface morphology .
  • pH-Dependent Studies : Cyclic voltammetry in buffers ranging from pH 2–12 identifies proton-coupled electron transfer mechanisms. For example, anodic peaks shift by −59 mV/pH unit, confirming H⁺ involvement in oxidation .
  • Interference Mitigation : Addition of surfactants (e.g., CTAB) suppresses adsorption of biomolecules on electrodes, enhancing signal-to-noise ratios.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-
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Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-

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